

# Boc-Leucinol: A Chiral Cornerstone in Modern Organic Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Boc-Leucinol**, a protected chiral amino alcohol, has emerged as a pivotal building block in the asymmetric synthesis of a diverse array of complex organic molecules, ranging from natural products to pharmacologically active compounds. Its utility stems from the presence of a stereocenter and two distinct functional groups—a Boc-protected amine and a primary alcohol—which can be selectively manipulated to construct intricate molecular architectures with high stereochemical control. This guide provides a comprehensive overview of **Boc-Leucinol**'s properties, its key synthetic transformations, and its applications in the synthesis of bioactive molecules, supported by detailed experimental protocols and quantitative data.

### **Physicochemical Properties and Specifications**

**Boc-Leucinol** is a colorless to pale yellow liquid that is soluble in a variety of organic solvents. [1] Its key physical and chemical properties are summarized in the table below.



Property	Value	Reference(s)
Molecular Formula	C11H23NO3	[2]
Molecular Weight	217.31 g/mol	[2][3]
CAS Number	82010-31-9	[2][3]
Appearance	Colorless to pale yellow liquid	[2]
Optical Rotation	[ $\alpha$ ] <sup>20</sup> /D -26° to -29° (c=2 in MeOH) [2]	
Refractive Index	~1.45 [2]	
Storage	0 - 8 °C	[2]

## **Key Synthetic Transformations and Applications**

**Boc-Leucinol** serves as a versatile starting material for the synthesis of other valuable chiral building blocks, most notably chiral N-Boc- $\alpha$ -amino aldehydes. This transformation is a critical step in many synthetic routes and can be achieved through various mild oxidation methods.

#### **Oxidation to Boc-Leucinal**

The primary alcohol of **Boc-Leucinol** can be selectively oxidized to the corresponding aldehyde, Boc-Leucinal, without affecting the Boc-protecting group or the stereocenter. Several common oxidation protocols are employed for this purpose, each with its own advantages.

- Parikh-Doering Oxidation: This method utilizes the sulfur trioxide-pyridine complex as a mild activating agent for DMSO. It is known for its operational simplicity and can be performed at or near room temperature.
- Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a
  very mild and selective oxidation of primary alcohols to aldehydes. The reaction is typically
  fast and clean.
- Swern Oxidation: This classic method involves the activation of DMSO with oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is highly efficient but requires careful temperature control and handling of malodorous byproducts.



A comparison of these methods is presented in the table below:

Oxidation Method	Typical Reagents	Typical Yield	Key Advantages
Parikh-Doering	SO₃·pyridine, DMSO, Et₃N	>90%	Mild conditions, no cryogenic temperatures required.[4]
Dess-Martin	Dess-Martin Periodinane	High	Mild, neutral pH, short reaction times.[5]
Swern	Oxalyl chloride, DMSO, Et₃N	High	Wide functional group tolerance.[6]

The resulting Boc-Leucinal is a valuable intermediate for a variety of carbon-carbon bondforming reactions, including aldol additions, Wittig reactions, and additions of organometallic reagents, allowing for the stereoselective construction of more complex chiral molecules.

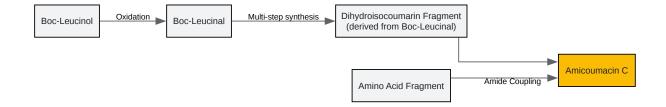
## **Applications in the Synthesis of Bioactive Molecules**

The true value of **Boc-Leucinol** as a chiral building block is demonstrated in its application in the total synthesis of natural products and active pharmaceutical ingredients (APIs).

## **Total Synthesis of Amicoumacin C**

Amicoumacin C is a natural product that exhibits antibacterial activity.[7] Its total synthesis often utilizes a chiral fragment derived from **Boc-Leucinol**. The synthesis involves the oxidation of **Boc-Leucinol** to Boc-Leucinal, followed by a series of transformations to construct the complex molecular architecture of the final product.





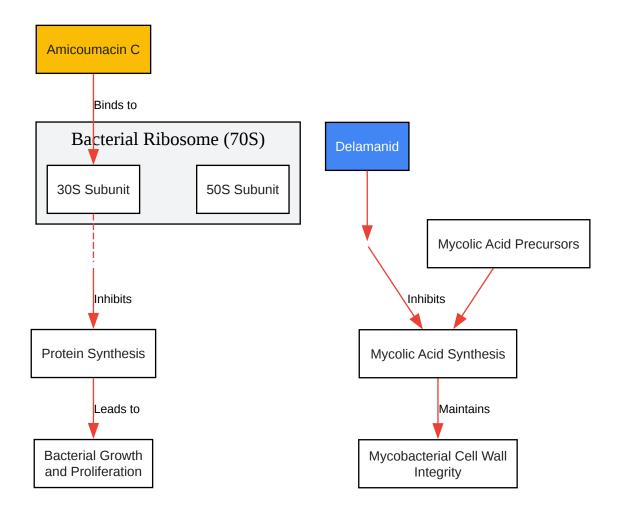
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Synthetic approach to Amicoumacin C.

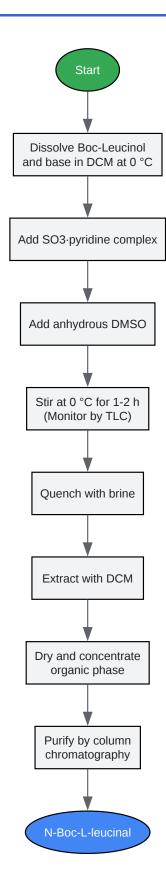
#### **Mechanism of Action of Amicoumacin C**

Amicoumacin C exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically binds to the 30S ribosomal subunit, thereby interfering with the translation process. [7] This mechanism of action makes it a subject of interest in the development of new antibiotics.









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